

Physical and chemical properties of 3-(Pyrrolidin-1-yl)aniline

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Compound of Interest

Compound Name: 3-(Pyrrolidin-1-yl)aniline

Cat. No.: B044071

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An in-depth technical guide on the physical and chemical properties of **3-(Pyrrolidin-1-yl)aniline** for researchers, scientists, and drug development professionals.

Introduction

3-(Pyrrolidin-1-yl)aniline, a substituted aniline derivative, is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a pyrrolidine ring attached to an aniline moiety, imparts unique electronic and steric properties that are leveraged in the design of novel bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the known physical and chemical properties of **3-(Pyrrolidin-1-yl)aniline**, including its synthesis, spectral characteristics, and reactivity. The information presented herein is intended to serve as a foundational resource for researchers utilizing this compound in their work.

Chemical Structure

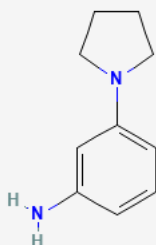


Figure 1: 2D structure of **3-(Pyrrolidin-1-yl)aniline**.

Physicochemical Properties

A summary of the key physicochemical properties of **3-(Pyrrolidin-1-yl)aniline** is presented below. While experimental data for some properties are not extensively reported in the literature, computed values from reliable sources are included to provide estimations.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ N ₂	PubChem[1]
Molecular Weight	162.23 g/mol	PubChem[1]
CAS Number	115833-93-7	PubChem[1]
Appearance	Reddish-brown powder	Sigma-Aldrich
Purity	≥95% - ≥98%	Sigma-Aldrich, ChemScene[2]
Storage Conditions	Room temperature, protect from light	ChemScene, Sigma-Aldrich[2][3]
XLogP3-AA (Computed)	2.9	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Topological Polar Surface Area (TPSA)	29.3 Å ²	PubChem[1]

Solubility

Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds.[4] However, the solubility of amines decreases as the molar mass and the size of the hydrophobic alkyl or aryl group increase.[4] While specific quantitative solubility data for **3-(Pyrrolidin-1-yl)aniline** is not readily available, it is expected to be soluble in organic solvents

such as alcohols, ether, and benzene.[4] Aniline, a related compound, is only slightly soluble in water but is miscible with most organic solvents.[5]

pKa

The basicity of amines is a key chemical property. While an experimental pKa value for **3-(Pyrrolidin-1-yl)aniline** is not explicitly documented in the searched literature, the pKa of the conjugate acid of cyclic tertiary amines typically falls in the range of 9-11.[6] The aniline moiety will also have a pKa associated with its protonated form, which is generally lower than that of aliphatic amines.

Spectral Data

Detailed spectral data is crucial for the identification and characterization of **3-(Pyrrolidin-1-yl)aniline**.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) data is available for **3-(Pyrrolidin-1-yl)aniline** in the NIST Mass Spectrometry Data Center.[1] The major peaks observed are at m/z values of 162 (molecular ion), 161, and 65.[1]

A proposed fragmentation pattern is outlined below:



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Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for **3-(Pyrrolidin-1-yl)aniline** is not available, characteristic absorption bands can be predicted based on its functional groups. The IR spectrum of pyrrolidine shows an N-H stretch between 3300 and 3400 cm^{-1} .[7] Aromatic amines typically exhibit N-H stretching bands in the range of 3300-3500 cm^{-1} .[8] The C-N

stretching in aromatic systems is found around 1250-1340 cm^{-1} .^[8] Aromatic hydrocarbons show C-H stretching just above 3000 cm^{-1} and C=C stretching vibrations in the 1400-1600 cm^{-1} region.^[9]

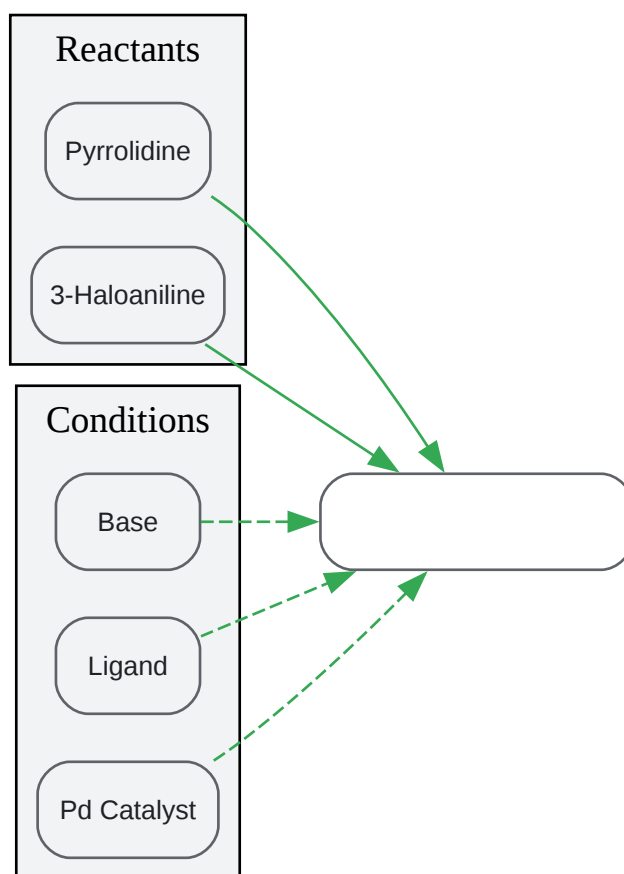
Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ^1H and ^{13}C NMR data for **3-(Pyrrolidin-1-yl)aniline** are not readily available in the provided search results. However, ^1H and ^{13}C NMR data for structurally related compounds can provide an indication of the expected chemical shifts. For instance, the NMR spectra of other aniline and pyrrolidine derivatives have been reported.^{[10][11][12][13]}

Synthesis and Reactivity

Synthesis

A common method for the synthesis of N-aryl pyrrolidines is the Buchwald-Hartwig amination.^{[14][15][16]} This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (or triflate) with an amine.^[16] For the synthesis of **3-(Pyrrolidin-1-yl)aniline**, this could involve the reaction of a 3-haloaniline (e.g., 3-bromoaniline) with pyrrolidine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.



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Caption: General Buchwald-Hartwig Amination Workflow.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination An oven-dried reaction vessel is charged with the aryl halide (1.0 mmol), the amine (1.2-1.4 mmol), a palladium precatalyst (0.5-2 mol%), a suitable phosphine ligand, and a base (e.g., sodium tert-butoxide, 1.4 mmol).^[17] The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., nitrogen or argon). Anhydrous, degassed solvent (e.g., toluene or dioxane) is added via syringe. The reaction mixture is heated with stirring for the appropriate time, monitoring by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted, and subjected to an aqueous workup. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Reactivity

The chemical reactivity of **3-(Pyrrolidin-1-yl)aniline** is dictated by the presence of the aniline and pyrrolidine moieties.

- **Aniline Moiety:** The primary aromatic amine group is nucleophilic and can undergo various reactions, including acylation, alkylation, and diazotization. The amino group is also an activating, ortho-, para-director for electrophilic aromatic substitution, although the pyrrolidinyl group will also influence the regioselectivity.
- **Pyrrolidine Moiety:** The tertiary amine of the pyrrolidine ring is basic and nucleophilic. It can react with electrophiles and participate in acid-base chemistry.

Safety and Handling

3-(Pyrrolidin-1-yl)aniline is classified as a hazardous substance. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is associated with the following hazard statements:

- H302: Harmful if swallowed.[\[1\]](#)
- H312: Harmful in contact with skin.[\[1\]](#)
- H314: Causes severe skin burns and eye damage.[\[1\]](#)
- H332: Harmful if inhaled.[\[1\]](#)
- H335: May cause respiratory irritation.[\[1\]](#)

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-(Pyrrolidin-1-yl)aniline is a versatile chemical intermediate with a range of potential applications. This guide has summarized the available information on its physical and chemical properties. While several key experimental data points are not yet widely published, the provided information, including computed values and data from related compounds, offers a

valuable starting point for researchers. Further experimental characterization of this compound would be beneficial to the scientific community.

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